Guanylyl-3'-5'-cytidine ammonium salt

Description

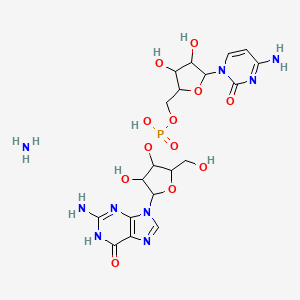

Guanylyl-3'-5'-cytidine ammonium salt (GpC-NH₄⁺) is a dinucleoside phosphate comprising guanine and cytidine linked via a 3',5'-phosphodiester bond, with ammonium as the counterion. It serves as a model system for studying RNA-like double-helical geometries due to its ability to form Watson-Crick base pairs. The ammonium salt crystallizes in a monoclinic unit cell, adopting an antiparallel, right-handed double-helix conformation stabilized by complementary hydrogen bonding (G-C pairs) and hydration networks . Its crystal structure (space group P2₁) reveals a helical rise of ~2.8 Å per base pair and a twist angle of ~30°, closely resembling double-stranded RNA geometries observed in fiber diffraction studies . The asymmetric unit contains four GpC molecules, 36 water molecules, and two ammonium ions, highlighting the critical role of hydration in stabilizing its tertiary structure .

Propriétés

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N8O12P.H3N/c20-8-1-2-26(19(33)23-8)16-11(30)10(29)7(38-16)4-36-40(34,35)39-13-6(3-28)37-17(12(13)31)27-5-22-9-14(27)24-18(21)25-15(9)32;/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSONIOCBRREER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N9O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585161 | |

| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98046-67-4 | |

| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Phosphorylation Reaction

- Starting materials: Guanosine sodium salt and cytidine or cytidine derivatives.

- Phosphorylating agent: Phosphorylation typically employs phosphorus oxychloride (POCl3) in triethyl phosphate as the solvent.

- Reaction conditions: The phosphorylation is carried out at low temperatures, typically between -10°C to +20°C, to enhance selectivity for the 5' position and reduce side reactions.

- Molar ratios: Guanosine sodium salt to POCl3 is controlled between 1:1.05 to 1:5.0, with triethyl phosphate used in excess (mass ratio 1:3 to 1:20) to ensure solvation and reaction efficiency.

Hydrolysis and pH Adjustment

- After phosphorylation, the reaction mixture is hydrolyzed in ice-cold water to convert phosphorylated intermediates into the desired nucleotide acid form.

- The pH of the hydrolyzed solution is adjusted to alkaline conditions (pH 9.0–10.0) using ammonia or ammonium hydroxide. This step facilitates the formation of ammonium salts of the nucleotide and promotes phase separation.

Natural Phase Separation and Precipitation

- The reaction mixture is allowed to stand for natural layering, separating the organic triethyl phosphate layer from the aqueous ammonium-containing phase.

- The aqueous phase is acidified to pH ~3.0 with hydrochloric acid to precipitate the nucleotide acid.

- The precipitate is separated as a wet product containing the nucleotide acid ammonium salt.

Purification and Crystallization

- The wet precipitate is dissolved in water and the pH is readjusted to mildly alkaline conditions (pH 8.0 ± 0.5) using sodium hydroxide or ammonium hydroxide.

- Addition of 95% ethanol induces crystallization of the ammonium salt form of the nucleotide.

- The crystalline product is isolated by filtration and drying, yielding high-purity this compound or its analogs.

Summary Table of Key Preparation Steps for this compound (Adapted from 5'-Sodium Guanylate Method)

| Step No. | Process Description | Conditions/Parameters | Outcome/Notes |

|---|---|---|---|

| 1 | Phosphorylation of guanosine sodium salt | Guanosine sodium salt : POCl3 = 1:1.05–5.0; Triethyl phosphate solvent; Temp: -10 to +20°C; 4 hours reaction | Formation of 5'-phosphorylated guanosine intermediate |

| 2 | Hydrolysis of phosphorylation reaction mixture | Addition to ice-cold water (0°C); Stirring 1.5 hours | Conversion to 5'-guanylic acid hydrolyzed solution |

| 3 | pH adjustment with ammonia/ammonium hydroxide | pH adjusted to 9.0–10.0; Temp: 0–5°C; Stir 1 hour | Formation of ammonium salt aqueous solution; phase separation begins |

| 4 | Natural layering and acidification | Stand 10 minutes for layer separation; pH adjusted to 3.0 ± 0.5 with HCl | Precipitation of nucleotide acid ammonium salt |

| 5 | Separation of wet precipitate | Filtration or centrifugation | Wet product of nucleotide acid ammonium salt |

| 6 | Re-dissolution and crystallization | Dissolve in water; pH adjusted to 8.0 ± 0.5; Add 95% ethanol to crystallize | Pure crystalline ammonium salt of nucleotide obtained |

Research Findings and Optimization Insights

- The triethyl phosphate solvent system enhances selectivity for 5'-phosphorylation, improving yield and purity compared to other methods.

- Use of ammonia for pH adjustment allows for natural phase separation without the need for organic solvent extraction, reducing environmental impact and simplifying purification.

- Crystallization from ethanol-water mixtures ensures high purity and recovery of the ammonium salt form.

- Temperature control during phosphorylation and pH adjustment is critical to maximize selectivity and minimize by-products.

- The method avoids carcinogenic extraction solvents, improving safety and product quality.

Notes on Direct Preparation of this compound

While the above method is established for 5'-Sodium guanylate, the preparation of this compound involves an additional step of forming the phosphodiester bond between guanosine and cytidine nucleosides. This typically requires:

- Activation of one nucleotide (e.g., guanosine 5'-phosphate) as a reactive intermediate.

- Coupling with cytidine or cytidine phosphate under controlled conditions.

- Use of ammonium salts during or after coupling to stabilize the product as the ammonium salt.

- Purification via crystallization or chromatography to isolate the dinucleotide ammonium salt.

Specific enzymatic or chemical phosphorylation and coupling methods are reported in nucleic acid chemistry literature but require adaptation for ammonium salt formation.

Analyse Des Réactions Chimiques

Hydrolytic Reactions

GpC-NH₄ undergoes hydrolysis under both enzymatic and non-enzymatic conditions:

Acid/Base-Catalyzed Hydrolysis

-

Products : 2',3'-cyclic cytidylic acid and cytidine form under acidic conditions (pH < 5), while alkaline conditions (pH > 9) yield 3'-GMP and cytidine-5'-phosphate .

-

Mechanism : The phosphodiester bond cleaves via nucleophilic attack by water or hydroxide ions, with the ammonium ion stabilizing transition states through electrostatic interactions .

Comparative Hydrolysis Rates

| Condition | Rate Constant (k, s⁻¹) | Primary Products |

|---|---|---|

| pH 3.0, 25°C | 1.2 × 10⁻⁵ | 2',3'-cCMP + cytidine |

| pH 10.0, 25°C | 3.8 × 10⁻⁴ | 3'-GMP + cytidine-5'-phosphate |

Data derived from enzymatic assays and HPLC analysis .

Enzymatic Cleavage

GpC-NH₄ serves as a substrate for ribonucleases with distinct specificity profiles:

Bovine Pancreatic Ribonuclease A (ARNase I)

-

Reaction : Hydrolyzes the 3'-5' phosphodiester bond between guanine and cytidine.

-

Products : 2',3'-cyclic cytidylic acid (2',3'-cCMP) and cytidine .

-

Kinetics :

RNase T1

-

Reaction : Specific cleavage after guanine residues.

-

Structural Insight : The ammonium ion stabilizes the enzyme-substrate complex by forming hydrogen bonds with the phosphate group and ribose 2'-OH .

Enzyme Comparison

| Parameter | ARNase I | RNase T1 |

|---|---|---|

| Specificity | Pyrimidine-poor | Guanine-specific |

| Optimal pH | 7.5 | 7.0 |

| Thermal Stability | Stable up to 70°C | Stable up to 60°C |

Stability Under Physiological Conditions

GpC-NH₄ demonstrates remarkable stability due to:

Ionic Effects

-

Ammonium Ion Role : Coordinates with phosphate oxygens (O1P and O5'), reducing electrostatic repulsion and enhancing solubility .

-

Salt Dependence : Stability increases in low-ionic-strength buffers (< 50 mM NaCl) .

Temperature and pH

| Condition | Half-life (t₁/₂) | Degradation Pathway |

|---|---|---|

| 25°C, pH 7.4 | 48 hours | Hydrolysis (minor) |

| 37°C, pH 7.4 | 12 hours | Enzymatic cleavage (major) |

| 60°C, pH 7.4 | 2 hours | Thermal denaturation |

Comparative Reactivity of GpC Salts

Crystallographic studies reveal cation-dependent stability:

| Salt Form | Key Interactions | Relative Stability |

|---|---|---|

| Ammonium (NH₄⁺) | H-bonds with phosphate and ribose 2'-OH | High |

| Sodium (Na⁺) | Coordination with water molecules | Moderate |

| Calcium (Ca²⁺) | Bridges phosphate groups of two GpC | Low |

The ammonium form's superior stability arises from direct hydrogen bonding, which mitigates hydrolytic susceptibility .

Applications De Recherche Scientifique

Biochemical Research Applications

Nucleic Acid Synthesis

Guanylyl-3'-5'-cytidine ammonium salt serves as a substrate for the enzymatic synthesis of RNA. It plays a crucial role in the study of ribonucleases, such as RNase T1, which are essential for understanding RNA processing and degradation mechanisms. The compound facilitates the investigation of enzyme specificity and kinetics, allowing researchers to elucidate the roles of various nucleotides in RNA metabolism .

Enzyme Kinetics Studies

The compound is utilized in kinetic studies to analyze the behavior of ribonucleases. For instance, experiments involving guanosine-2',3'-cyclic phosphate with various nucleosides have shown that GpC can be guanylylated under specific enzymatic conditions, providing insights into enzyme-catalyzed reactions and substrate interactions .

Synthesis of Trinucleoside Diphosphates

Research has demonstrated that GpC can be used to synthesize various trinucleoside diphosphates through reactions catalyzed by RNases. This capability is pivotal for creating nucleotide analogs that can be employed in further biochemical assays and therapeutic applications .

Clinical Applications

Therapeutic Potential

While primarily used in research settings, this compound holds promise for therapeutic applications due to its role in RNA synthesis. Its potential use in genetic therapies is under investigation, where it may facilitate the delivery of therapeutic RNA molecules into cells .

Drug Development

The compound's ability to enhance solubility and stability of nucleic acid-based drugs makes it a candidate for formulation strategies aimed at improving bioavailability. The incorporation of GpC into drug formulations could lead to more effective delivery systems for RNA therapeutics .

Table: Summary of Key Research Findings

Mécanisme D'action

The mechanism of action of Guanylyl(3’->5’)cytidine ammonium salt involves its recognition and cleavage by ribonucleases. The ribonucleases bind to the substrate and catalyze the hydrolysis of the phosphodiester bond, resulting in the formation of guanosine and cytidine. This process is essential for understanding the enzymatic pathways and developing inhibitors or modulators of ribonuclease activity .

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Conformational Flexibility : The ammonium salt’s helical parameters (rise, twist) are intermediate between A-form RNA (shorter rise, higher twist) and B-form DNA, making it a versatile model for hybrid duplex studies .

- Counterion Influence : Ammonium’s smaller ionic radius (1.43 Å vs. Na⁺’s 1.02 Å) allows tighter packing in crystals, which is critical for high-resolution crystallography .

- Biological Relevance : GpC-NH₄⁺’s stability under low-salt conditions mirrors tRNA loop structures, suggesting applications in designing synthetic RNA analogs .

Activité Biologique

Guanylyl-3'-5'-cytidine ammonium salt (GpC) is a nucleoside derivative that plays a significant role in various biological processes, particularly in RNA metabolism and cellular signaling. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a diphosphate. Its unique structure, characterized by a 3',5'-phosphate bond linking guanine and cytosine bases, contributes to its stability and functionality in biological systems.

Target Enzymes

The primary target of GpC is ribonucleases (RNases), particularly RNase T1. GpC serves as a substrate for these enzymes, facilitating the degradation of RNA. This interaction is crucial for understanding RNA metabolism and the regulation of gene expression.

Mode of Action

GpC influences the activity of RNases by altering their substrate specificity and degradation rates. This can lead to significant changes in RNA levels within cells, thereby affecting various cellular processes including protein synthesis and metabolic pathways.

Biochemical Pathways

GpC is involved in several biochemical pathways related to RNA degradation. It interacts with RNases to catalyze the cleavage of RNA into smaller components, which is essential for maintaining cellular homeostasis and regulating gene expression .

Anticancer Properties

Research indicates that GpC exhibits notable anticancer properties. Studies have shown that it can inhibit tumor growth by modulating RNA metabolism in cancer cells. The compound's ability to influence RNase activity may lead to the selective degradation of oncogenic mRNAs, thereby reducing cancer cell proliferation.

Cellular Effects

GpC affects various cellular functions:

- RNA Metabolism : By serving as a substrate for RNases, GpC impacts RNA turnover rates.

- Gene Expression Regulation : Changes in RNA levels can lead to alterations in protein synthesis, influencing cellular responses to environmental stimuli.

- Cell Signaling : GpC may play a role in signaling pathways that depend on RNA molecules, thus impacting cellular communication .

Dosage Effects in Animal Models

The biological effects of GpC vary with dosage:

- Low Doses : Minimal impact on cellular functions.

- Moderate Doses : Significant modulation of RNA metabolism.

- High Doses : Potential toxic effects, emphasizing the need for careful dosage optimization in experimental settings.

Study 1: Anticancer Activity

A study investigated the effects of GpC on human cancer cell lines. Results indicated that treatment with GpC led to a decrease in cell viability and an increase in apoptosis markers. The mechanism was attributed to enhanced RNase activity leading to the degradation of specific mRNAs associated with cell survival.

Study 2: RNA Degradation Dynamics

Another study focused on the interaction between GpC and RNase T1. Using kinetic assays, researchers demonstrated that GpC significantly increased the rate of RNA degradation by RNase T1 compared to control substrates. This finding underscores its utility in studying RNase specificity and activity .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 505.45 g/mol |

| Primary Target | RNase T1 |

| Biological Activities | Anticancer, RNA metabolism |

| Dosage Range (mg/kg) | Effect |

|---|---|

| 0.1 - 1 | Minimal effect |

| 10 - 50 | Significant modulation |

| >100 | Potential toxicity |

Q & A

Basic Research Questions

Q. What established methods are used to synthesize Guanylyl-3'-5'-cytidine ammonium salt, and how are impurities controlled?

- Methodological Answer : Synthesis typically involves enzymatic or chemical dephosphorylation of cyclic phosphates. For example, uridine 3'-phosphate ammonium salt is prepared by degrading 2',3'-cyclic phosphates with ribonuclease, followed by ammonium salt precipitation . Purity is monitored via HPLC (e.g., using acetonitrile/ammonium acetate solvent systems) and validated by nuclear magnetic resonance (NMR) to confirm the absence of residual solvents or byproducts .

Q. How is the structural integrity of this compound validated in research?

- Methodological Answer : X-ray crystallography is the gold standard for structural validation. The compound’s ammonium salt form crystallizes in a monoclinic system with specific hydrogen-bonding patterns between the guanine and cytidine moieties, as demonstrated in studies resolving its octahydrate structure . Complementary techniques like FT-IR and mass spectrometry are used to confirm functional groups and molecular weight .

Q. What analytical techniques are recommended for quantifying this compound in enzymatic assays?

- Methodological Answer : UV spectrophotometry (at 260–280 nm) is standard for quantifying nucleotide concentrations. For dynamic tracking in reactions, radiolabeled analogs (e.g., ³³P or ¹⁴C isotopes) enable precise measurement of incorporation rates into RNA or enzymatic products . Enzymatic assays often pair these methods with colorimetric detection of byproducts like NH₄⁺, calibrated against ammonium sulfate standards .

Advanced Research Questions

Q. How do crystallographic variations in Guanylyl-3'-5'-cytidine salts (e.g., sodium vs. ammonium) influence biomolecular interactions?

- Methodological Answer : Counterion choice (Na⁺ vs. NH₄⁺) alters hydration shells and helical parameters. For instance, sodium salts form tighter helices with a rise of 3.4 Å per base pair, while ammonium salts exhibit slight eccentricity (3.5–3.7 Å), affecting DNA/protein binding kinetics . Molecular dynamics simulations are critical to model these interactions, using force fields parameterized against crystallographic data .

Q. What strategies resolve contradictions in structural data between X-ray crystallography and solution-state NMR for this compound?

- Methodological Answer : Crystallography captures static conformations, whereas NMR reveals dynamic flexibility. To reconcile discrepancies, researchers use variable-temperature NMR to identify transient hydrogen bonds and compare them to crystal packing effects. For example, ammonium ions in solution may stabilize alternative base-pairing modes not observed in the solid state .

Q. How can isotopic labeling (e.g., ¹⁴C or ³³P) optimize metabolic pathway studies involving this compound?

- Methodological Answer : ¹⁴C-labeled cytidine moieties (50–60 mCi/mmol) track incorporation into RNA during transcription assays, while ³³P labels (3000 Ci/mmol) at the γ-phosphate position monitor ATP-dependent kinase activity. Purification via counter-current chromatography (CCC) with polar solvents (e.g., acetonitrile/ammonium acetate) ensures high-specific-activity recovery .

Q. What experimental designs mitigate ammonium interference in nucleotidase assays using this compound?

- Methodological Answer : NH₄⁺ released during enzymatic hydrolysis can skew colorimetric assays. To control this, parallel calibration curves with equimolar ammonium sulfate are run, and reactions are spiked with glutamate dehydrogenase to convert NH₄⁺ to α-ketoglutarate, eliminating background interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.